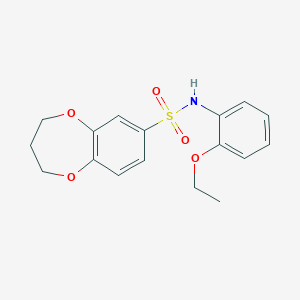

N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

N-(2-Ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core. The compound combines a seven-membered benzodioxepine ring with an ethoxyphenyl-substituted sulfonamide group.

The synthesis of related sulfonamide derivatives often involves bromination or substitution reactions on precursor molecules. For example, bromination of N-(2-ethoxyphenyl)benzenesulfonamide in glacial acetic acid yields brominated analogs with high efficiency . Such methods highlight the reactivity of the sulfonamide group and the adaptability of the benzodioxepine scaffold for functionalization.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-2-21-15-7-4-3-6-14(15)18-24(19,20)13-8-9-16-17(12-13)23-11-5-10-22-16/h3-4,6-9,12,18H,2,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEGORYQXCECTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the formation of the ethoxyphenyl group and the benzodioxepine ring system. One common approach is to start with 2-ethoxyaniline as the precursor, which undergoes a series of reactions including nitration, reduction, and cyclization to form the benzodioxepine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the benzodioxepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential use in treating bacterial infections.

Industry: The compound's chemical properties may make it useful in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects depends on its specific application. For example, if used as an antibacterial agent, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival. The molecular targets and pathways involved would include enzymes involved in the folic acid synthesis pathway.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

The benzodioxepine core distinguishes this compound from other sulfonamide derivatives. Key analogs include:

Analysis :

Substituent Variations in Sulfonamide Derivatives

The ethoxyphenyl group in the target compound contrasts with other substituents in related molecules:

Analysis :

- The 2-ethoxyphenyl group balances lipophilicity and metabolic stability, as seen in related brominated derivatives .

- Chlorophenyl and benzothiophene substituents (e.g., in ) may enhance receptor binding through halogen bonds or hydrophobic interactions.

- Methoxyethyl or hydroxyethyl groups (e.g., ) improve aqueous solubility, critical for pharmacokinetics.

Biological Activity

N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse applications in fields such as medicine, agriculture, and industry. The compound is characterized by its unique chemical structure and potential biological activities that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 349.36 g/mol. Its structure includes an ethoxy group attached to a phenyl ring and a benzodioxepine core, which contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 349.36 g/mol |

| CAS Number | 941881-12-5 |

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects. This compound may function by inhibiting bacterial growth through interference with folic acid synthesis, a crucial metabolic pathway for bacteria. This mechanism is similar to that of other sulfonamides, where they act as competitive inhibitors of the enzyme dihydropteroate synthase.

Potential as a Drug Candidate

Research indicates that compounds with similar structures have shown promise in drug development. For instance, derivatives of benzodioxepine have been explored for their anti-inflammatory and analgesic properties. The unique structure of this compound may enhance its bioactivity compared to simpler sulfonamide derivatives.

Case Studies and Research Findings

- In vitro Studies : Preliminary studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For example, a study found that certain benzodioxepine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could disrupt bacterial folate metabolism. This was evidenced by assays measuring folate levels in treated bacterial cultures compared to controls.

- Comparative Analysis : A comparative analysis with other sulfonamide derivatives showed that the ethoxy substitution may improve solubility and bioavailability, potentially leading to enhanced therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.